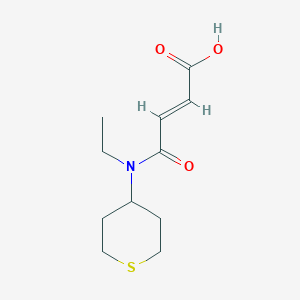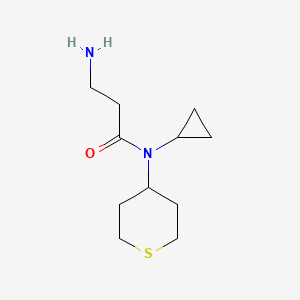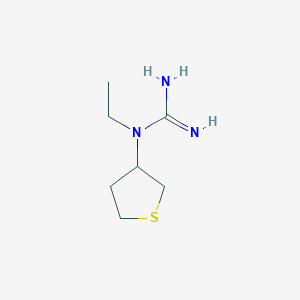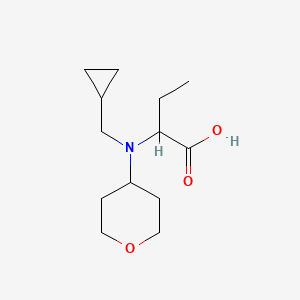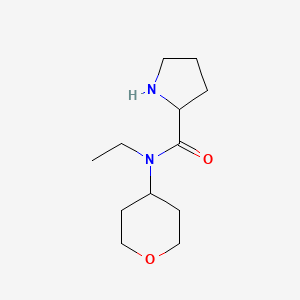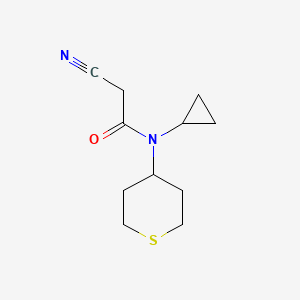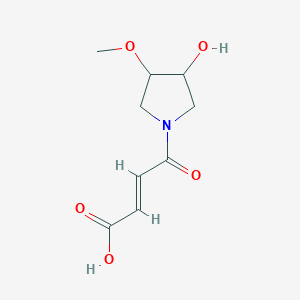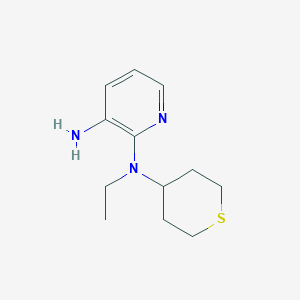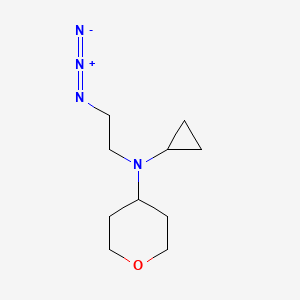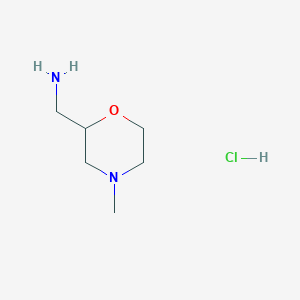
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
Übersicht
Beschreibung
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, also known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMA is a derivative of amphetamine and has been synthesized and studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Research demonstrates the utility of morpholine derivatives, such as 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, in the development of neurokinin-1 (NK1) receptor antagonists. These compounds show promise in pre-clinical tests for efficacy in treating conditions like emesis and depression, showcasing high affinity and long central action durations (Harrison et al., 2001).
Synthetic Chemistry Innovations
The compound plays a crucial role in synthetic chemistry, particularly in novel syntheses of cis-3,5-disubstituted morpholine derivatives. For instance, transformations from aziridine to morpholine via electrophile-induced ring closure highlight innovative approaches to complex molecular constructions (D’hooghe et al., 2006).
Chiral Separations
In chiral chromatography, derivatives of 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride have been utilized to achieve the separation of enantiomers. This application underscores the compound's role in enhancing the understanding of molecular interactions and the development of analytical techniques (Bereznitski et al., 2002).
Antimicrobial Compound Development
Studies have also investigated the antimicrobial properties of compounds derived from 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride. These efforts lead to the creation of novel antimicrobial agents, showcasing moderate to very good activities against pathogenic strains (Thomas et al., 2010).
Catalysis in Organic Synthesis
The compound has found application in catalysis, particularly in hydrogenation reactions, indicating its utility in facilitating chemical transformations. This reflects its importance in developing efficient and selective catalysts for industrial and research purposes (Karabuğa et al., 2015).
Photopolymerization Initiators
Morpholine derivatives, including 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, have been explored as photoinitiators in polymerization processes. Their role in initiating polymerization under UV/visible light showcases their potential in materials science and engineering applications (Ghosh et al., 1998).
Biodiesel Production
In the field of renewable energy, morpholine derivatives have catalyzed the synthesis of biodiesel from vegetable oils. The effectiveness of these catalysts in biodiesel production processes emphasizes their contribution to sustainable energy solutions (Ren et al., 2014).
Eigenschaften
IUPAC Name |
(4-methylmorpholin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOVEGXARBUQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-morpholinyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



